

Comparative Guide to Validated Analytical Methods for N-Methyldioctylamine Quantification

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Compound of Interest

Compound Name: *N-Methyldioctylamine*

Cat. No.: *B1208299*

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This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of **N-Methyldioctylamine**, a tertiary amine utilized in various industrial and research applications. The presented methods are grounded in established analytical principles and aligned with ICH Q2(R2) guidelines for analytical method validation. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical procedures.

Data Presentation: A Comparative Overview

The performance characteristics of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are summarized below. The data presented is representative of typical validation results for the analysis of tertiary amines.

Validation Parameter	GC-MS Method	LC-MS/MS Method
Linearity Range	1 - 500 µg/mL	0.1 - 100 ng/mL
Correlation Coefficient (r ²)	≥ 0.998	≥ 0.999
Accuracy (% Recovery)	98.5% - 101.2%	99.1% - 102.5%
Precision (% RSD)		
- Repeatability	≤ 1.5%	≤ 2.0%
- Intermediate Precision	≤ 2.0%	≤ 2.5%
Limit of Detection (LOD)	0.3 µg/mL	0.03 ng/mL
Limit of Quantification (LOQ)	1.0 µg/mL	0.1 ng/mL
Specificity	No interference from matrix	No interference from matrix
Robustness	Acceptable	Acceptable

Experimental Protocols

Detailed methodologies for the GC-MS and LC-MS/MS methods are provided below. These protocols serve as a foundation for implementing a validated analytical method for **N-Methyldioctylamine**.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification of **N-Methyldioctylamine** in organic matrices.

1. Sample Preparation:

- Accurately weigh the sample containing **N-Methyldioctylamine**.
- Dissolve the sample in a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate).
- Perform serial dilutions to bring the concentration within the calibrated linear range (1 - 500 µg/mL).

- Add an appropriate internal standard (e.g., N-Methyldinonylamine) to all samples, calibration standards, and quality control samples.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent.
- Inlet Temperature: 280°C.
- Injection Volume: 1 μ L (Splitless mode).
- Oven Temperature Program:
 - Initial temperature: 150°C, hold for 2 minutes.
 - Ramp: 20°C/min to 300°C.
 - Hold: 5 minutes at 300°C.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MSD Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
 - m/z for **N-Methyldioctylamine**: 255.3 (Molecular Ion), 156.2, 58.1^[1].
 - m/z for Internal Standard (N-Methyldinonylamine): 283.3 (Molecular Ion), 170.2, 58.1.

3. Data Analysis:

- Quantification is based on the ratio of the peak area of **N-Methyldioctylamine** to the peak area of the internal standard.
- A calibration curve is generated by plotting the peak area ratio against the concentration of the calibration standards.
- The concentration of **N-Methyldioctylamine** in the samples is determined from the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and specific method is ideal for quantifying **N-Methyldioctylamine** in complex biological matrices such as plasma.^[2]

1. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma sample, add 10 µL of an internal standard working solution (e.g., **N-Methyldioctylamine-d3**).
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Instrumentation and Conditions:

- Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
- Mass Spectrometer: Sciex Triple Quad™ 6500+ or equivalent.
- Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent.
- Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

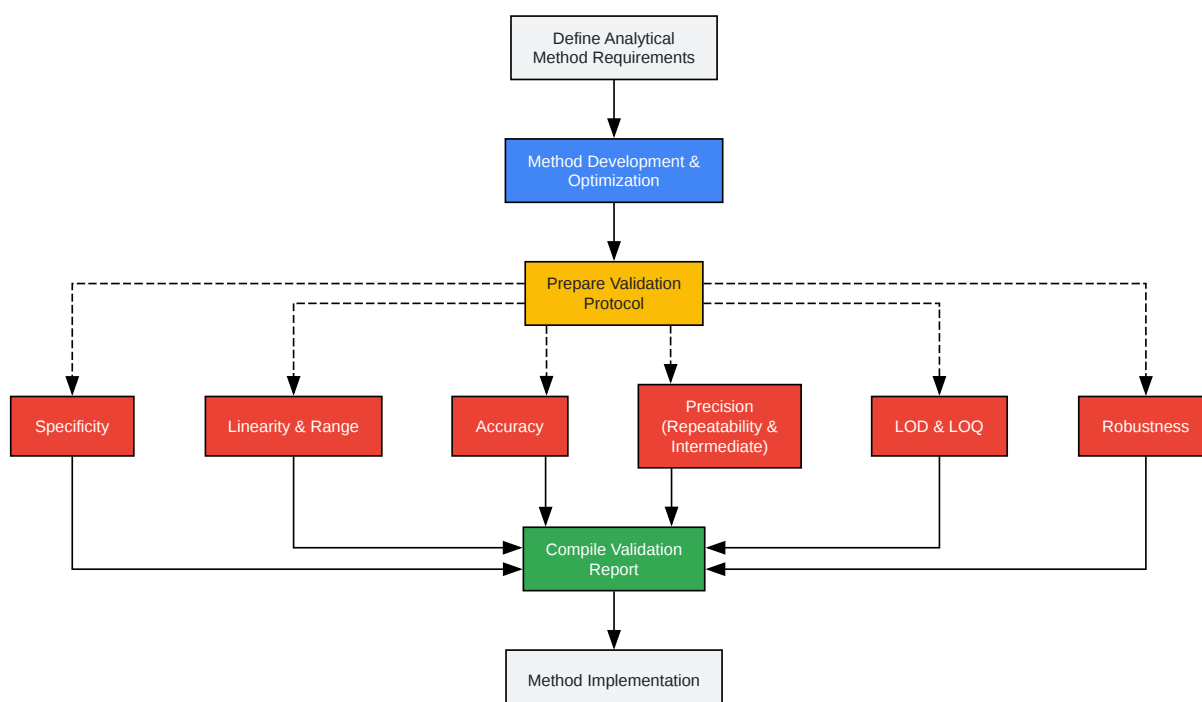
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient:
 - 0-1 min: 95% B.
 - 1-3 min: 95% to 50% B.
 - 3-3.1 min: 50% to 95% B.
 - 3.1-5 min: 95% B.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- Ion Source: Electrospray Ionization (ESI), Positive Mode.
- IonSpray Voltage: 5500 V.
- Temperature: 550°C.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - **N-Methyldioctylamine**: Precursor ion m/z 256.3 -> Product ion m/z 156.2 (Quantifier), 58.1 (Qualifier).
 - **N-Methyldioctylamine-d3** (IS): Precursor ion m/z 259.3 -> Product ion m/z 156.2.

3. Data Analysis:

- Quantification is based on the peak area ratio of the analyte to the internal standard.
- A calibration curve is constructed using weighted ($1/x^2$) linear regression.
- The concentration of **N-Methyldioctylamine** in the samples is calculated from the regression equation.

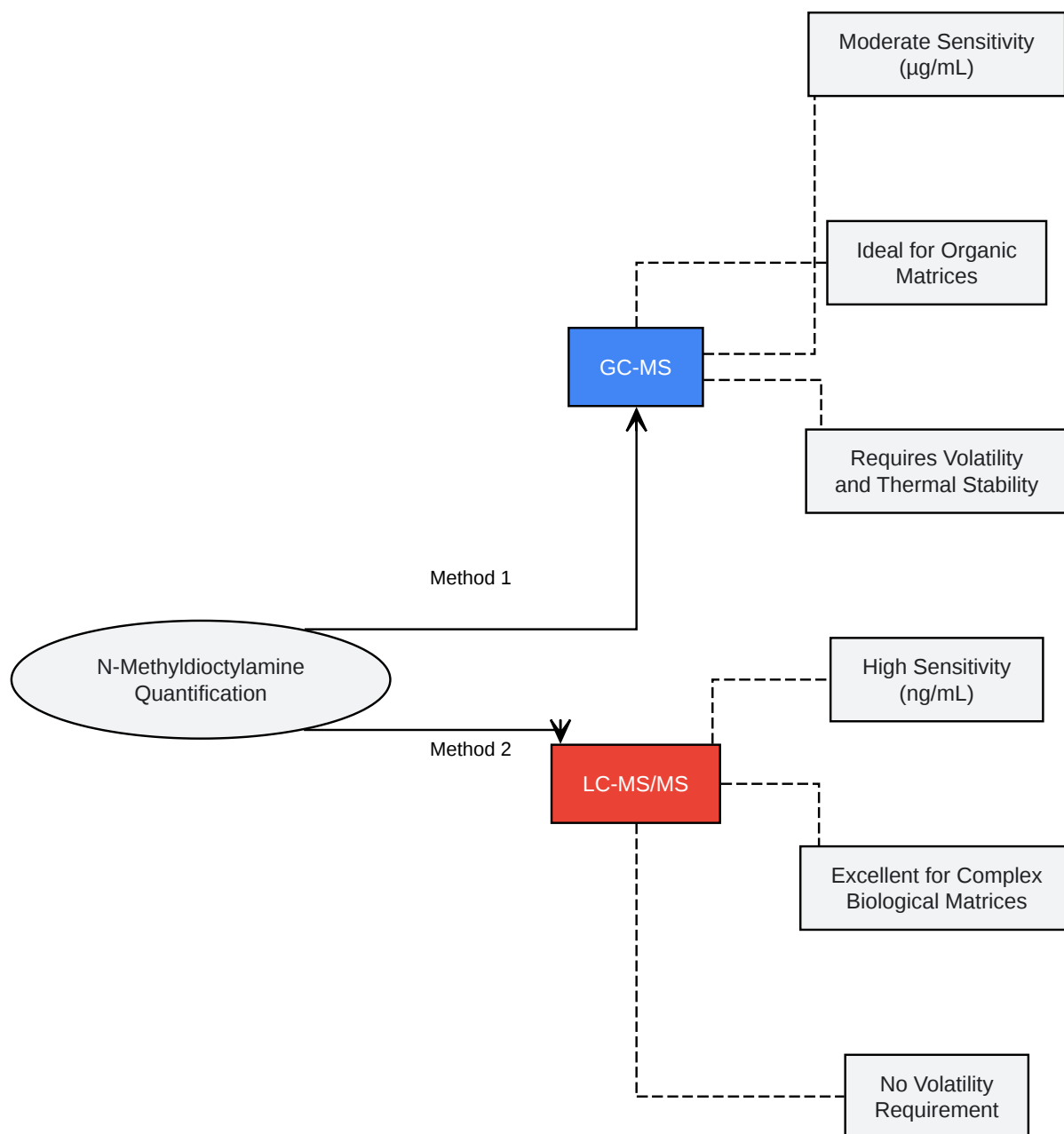
Mandatory Visualizations

The following diagrams illustrate the experimental workflow for method validation and a logical comparison of the two analytical methods.



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Caption: Workflow for the validation of an analytical method.



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Caption: Comparison of GC-MS and LC-MS/MS for **N-Methyldioctylamine** analysis.

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